molecular formula C23H26N4O3 B1407587 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea CAS No. 1370593-69-3

1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea

Cat. No.: B1407587
CAS No.: 1370593-69-3
M. Wt: 406.5 g/mol
InChI Key: YMYPKUCKPCGFSS-UHFFFAOYSA-N
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Description

1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea is an organic compound with the molecular formula C23H26N4O3 and a molecular weight of 406.5 g/mol. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea typically involves the reaction of benzylamine with a suitable urea derivative under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in an inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)thiourea: Similar structure but contains a sulfur atom instead of an oxygen atom.

    1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)guanidine: Contains a guanidine group instead of a urea group.

    1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea is unique due to its specific urea-based structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1,3-bis(1-benzyl-5-oxopyrrolidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c28-21-11-19(15-26(21)13-17-7-3-1-4-8-17)24-23(30)25-20-12-22(29)27(16-20)14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H2,24,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYPKUCKPCGFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)NC(=O)NC3CC(=O)N(C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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